molecular formula C13H23NO4 B2986273 3-(1-Methylcyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1869328-74-4

3-(1-Methylcyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No. B2986273
CAS RN: 1869328-74-4
M. Wt: 257.33
InChI Key: ATLGJNSAMLEGKP-UHFFFAOYSA-N
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Description

3-(1-Methylcyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, also known as MK-0869, is a synthetic compound that is used in scientific research. It is a selective antagonist of the neurokinin-1 receptor, which is involved in several physiological and pathological processes.

Scientific Research Applications

Novel Synthesis Methods

Efficient and innovative synthesis methods involving cyclobutyl and propanoic acid derivatives have been developed, emphasizing the significance of these compounds in organic synthesis. For instance, a simple synthesis route for N-substituted 1,3-oxazinan-2-ones showcases the utility of cyclobutyl derivatives in creating chiral products such as (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid (Trifunović et al., 2010). Additionally, the synthesis of planar chiral carboxylic acid derivatives highlights the exploration of cyclobutyl compounds in medicinal chemistry, although the studied derivatives showed no promising antibacterial activity (Patra et al., 2012).

Organic Synthesis and Medicinal Chemistry

The investigation of cyclobutane-containing compounds extends to the synthesis of spiro- and dispirotetrahydropyrane diones, reflecting the compound's versatility in constructing complex heterocyclic structures (Kirillov & Melekhin, 2009). Moreover, reactions involving methylenecyclopropylcarbinols with formic acid lead to cyclobutyl formates, indicating the potential for further chemical transformations (Thomas, 1983).

Bioorganometallic Chemistry

The field of bioorganometallic chemistry benefits from the structural analogs of cyclobutyl-containing compounds. These compounds, resembling antifolates, exhibit cytotoxic effects against human hepatocellular carcinoma cells, underscoring their potential in antitumor activity research (Kazunin et al., 2019).

properties

IUPAC Name

3-(1-methylcyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9(10(15)16)8-13(4)6-5-7-13/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLGJNSAMLEGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1869328-74-4
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid
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